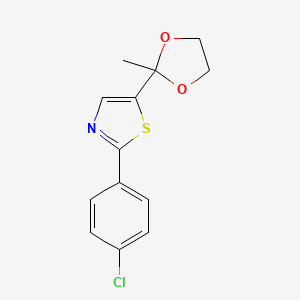
2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole (hereafter referred to as 2-CPDT) is a synthetic compound belonging to the family of thiazoles. It is used in a variety of applications, including as a pharmaceutical intermediate and as a reagent in organic synthesis. Its unique structure and reactivity make it an attractive choice for a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research in the field of chemistry has demonstrated the synthesis and structural characterization of various thiazole derivatives, highlighting their potential in diverse scientific applications. One study focused on synthesizing isostructural thiazoles with different phenyl substitutions, providing insights into their crystalline structures through single crystal diffraction. These compounds, including derivatives similar to the specified 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole, exhibit planar molecular structures with perpendicular orientation of certain phenyl groups, suggesting applications in materials science due to their structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Theoretical and Computational Studies
Thiazole derivatives have been the subject of theoretical and computational studies to understand their chemical behavior and potential applications. For instance, intramolecular hydrogen bonding in thiazole derivatives has been explored using all-electron calculations, revealing insights into their stability and reactivity. Such studies contribute to the fundamental understanding of thiazole chemistry, paving the way for their application in designing more efficient molecules for various scientific purposes (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those structurally related to 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole, have been investigated for their corrosion inhibition properties on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds, demonstrating their potential in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of thiazole derivatives have been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. These investigations provide valuable insights into the electronic behavior of thiazoles, which can be leveraged in developing novel materials and pharmaceuticals. Understanding the molecular orbitals, electrostatic potentials, and reactivity indices of these compounds facilitates their application in various fields, including drug design and material science (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(16-6-7-17-13)11-8-15-12(18-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAWHJAVWYZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)
![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)
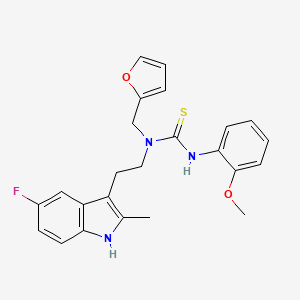

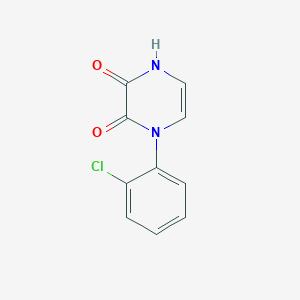
![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)
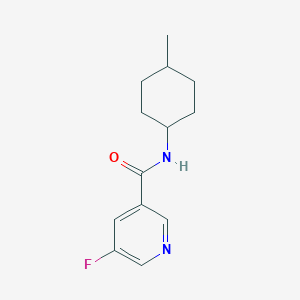
![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
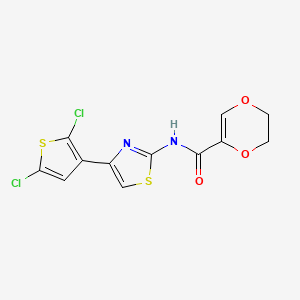

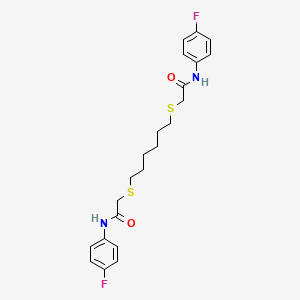
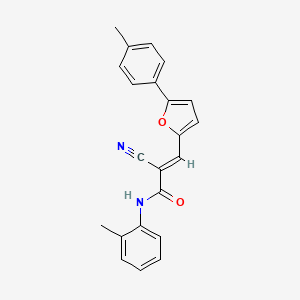
![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)